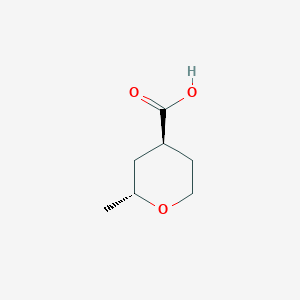
rac-(2R,4S)-2-methyloxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(2R,4S)-2-methyloxane-4-carboxylic acid: is a chiral compound with significant interest in various scientific fields The compound is characterized by its unique stereochemistry, which includes two chiral centers, making it a racemic mixture of enantiomers
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyloxane-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable oxane derivative with a carboxylating agent under controlled conditions to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: rac-(2R,4S)-2-methyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acyl chlorides or bromides.
科学研究应用
rac-(2R,4S)-2-methyloxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of rac-(2R,4S)-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
- rac-(2R,4S)-4-(2-methylpropyl)piperidine-2-carboxylic acid
- rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid
- rac-(2R,4S)-4-methylazetidine-2-carboxylic acid
Comparison: rac-(2R,4S)-2-methyloxane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
生物活性
Rac-(2R,4S)-2-methyloxane-4-carboxylic acid is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₂O₄
- Molecular Weight : 144.16 g/mol
-
Structure :
C C C C
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways, influencing cellular responses such as apoptosis and inflammation .
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, potentially through disruption of cell membrane integrity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Research conducted at the University of Groningen examined the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) following treatment with this compound, suggesting its potential as a therapeutic agent in inflammatory diseases .
Data Table: Biological Activity Summary
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
(2R,4S)-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChI 键 |
YKGYMBGOLZPBOL-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1C[C@H](CCO1)C(=O)O |
规范 SMILES |
CC1CC(CCO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















